molecular formula C8H16N2O B12438394 2-Tert-butyl-3-methylimidazolidin-4-one CAS No. 101055-55-4

2-Tert-butyl-3-methylimidazolidin-4-one

Cat. No.: B12438394
CAS No.: 101055-55-4
M. Wt: 156.23 g/mol
InChI Key: OJQPHIZTBKZOTI-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-methylimidazolidin-4-one is a chemical compound with the molecular formula C8H16N2O It is a member of the imidazolidinone family, characterized by a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-methylimidazolidin-4-one typically involves the reaction of tert-butylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidinones, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Tert-butyl-3-methylimidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-methylimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for various applications, particularly in the synthesis of complex organic molecules and as a potential bioactive compound .

Properties

IUPAC Name

2-tert-butyl-3-methylimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQPHIZTBKZOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449985
Record name 2-tert-Butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101055-55-4
Record name 2-tert-Butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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